N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide” is a complex organic compound. It appears to contain a benzene ring with a benzyloxy (benzyl ether) group, a phenyl group, and a cyclopentanecarboxamide group. The benzyloxy group is a common protecting group in organic synthesis, often used to protect alcohols . The cyclopentanecarboxamide group is a cyclic amide, which is a common motif in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzyloxy group, the formation of the cyclopentanecarboxamide group, and the coupling of these groups with the phenyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, a benzyloxy group, a phenyl group, and a cyclopentanecarboxamide group. The presence of these groups would likely confer specific physical and chemical properties to the compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzyloxy group could potentially be deprotected under acidic or basic conditions to yield a phenol . The amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzyloxy and cyclopentanecarboxamide groups could confer polarity to the compound, potentially affecting its solubility in various solvents .
Scientific Research Applications
Antitubercular Potential
A study highlighted the synthesis of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, which demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds were also non-cytotoxic against the human cancer cell line HeLa, suggesting their safety profile (Nimbalkar et al., 2018).
Antitumor Activity
Another research focused on the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, noting its potential antitumor effect and excellent bioactivities (H. Bin, 2015).
Cytotoxic Evaluation
A different study synthesized various analogues containing N-phenyl aniline and evaluated their cytotoxic activity against human carcinoma cell lines, revealing significant inhibition for these cell lines (Walaa S. El‐serwy et al., 2016).
Mitosis Inhibition
Research on N-(1,1-dimethylpropynyl) benzamide series showed that these compounds are powerful inhibitors of mitosis in plant cells, providing insights into the control of cell division in plants (Merlin et al., 1987).
Dual Function Against Thrombosis
A study synthesized benzyloxy anilides of nipecotic and isonipecotic acids, which were potent inhibitors of ADP-induced platelet aggregation and blood coagulation enzymes. These findings point towards their potential as dual-function antithrombotic drugs (de Candia et al., 2009).
Anti-Bone Cancer Activity
The synthesis and characterization of a heterocyclic compound with a benzyloxy group demonstrated significant anti-bone cancer activity and potential antiviral activity through molecular docking studies (Lv et al., 2019).
Antimicrobial and Antiproliferative Properties
N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides exhibited antimicrobial and antiproliferative activities, highlighting their potential as novel antiproliferative agents (Kumar et al., 2012).
Inhibition of Nitric Oxide Production
A study isolated new benzamide derivatives that effectively inhibited nitric oxide production in microglia cells, suggesting their therapeutic potential in neuroinflammation (Kim et al., 2009).
Antibacterial and Antifungal Activities
2-Benzoylamino-N-phenyl-benzamide derivatives were synthesized and exhibited inhibitory growth of bacteria and fungi, indicating their antimicrobial potential (Ighilahriz-Boubchir et al., 2017).
Inhibition of Alkaline Phosphatase and Ecto-5′-Nucleotidases
Benzamide derivatives were shown to inhibit human recombinant alkaline phosphatase and ecto-5′-nucleotidases, which are of interest in medicinal chemistry for targeting nucleotide protein targets (Saeed et al., 2015).
Inhibition of Monoamine Oxidase B for Parkinson's Disease Therapy
Research on benzyloxyphenyl derivatives highlighted their potent and selective inhibition of monoamine oxidase B, showing promise for Parkinson's disease therapy (Yeon et al., 2018).
Future Directions
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro studies to determine its interactions with various biological targets, as well as in vivo studies to assess its potential therapeutic effects .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withLeukotriene A-4 hydrolase , an enzyme involved in the inflammatory response
Mode of Action
If it indeed targets Leukotriene A-4 hydrolase, it may inhibit the enzyme’s activity, thereby modulating the inflammatory response
Biochemical Pathways
If the compound acts on Leukotriene A-4 hydrolase, it could potentially impact the leukotriene biosynthesis pathway, which plays a crucial role in mediating inflammatory responses .
Result of Action
If the compound inhibits Leukotriene A-4 hydrolase, it could potentially reduce the production of leukotrienes, thereby modulating the inflammatory response .
Properties
IUPAC Name |
1-phenyl-N-(4-phenylmethoxyphenyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c27-24(25(17-7-8-18-25)21-11-5-2-6-12-21)26-22-13-15-23(16-14-22)28-19-20-9-3-1-4-10-20/h1-6,9-16H,7-8,17-19H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMZDHZURPZIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.